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Compound of Interest

Compound Name: BAM-2101

Cat. No.: B12745115 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
BAM-2101, chemically identified as (5R,8S,10R)-8-(1-Imidazolylmethyl)-6-methylergoline, is a

potent ergoline derivative that has demonstrated significant antihypertensive activity. This

technical guide provides a comprehensive overview of its chemical structure, physicochemical

properties, synthesis, and pharmacological profile. The document is intended to serve as a

foundational resource for researchers and professionals engaged in the discovery and

development of novel cardiovascular therapeutics. All quantitative data is presented in

structured tables for clarity, and detailed experimental methodologies are provided.

Furthermore, this guide includes diagrammatic representations of relevant pathways and

workflows to facilitate a deeper understanding of BAM-2101's characteristics and potential

mechanisms of action.

Chemical Structure and Properties
BAM-2101 is a semi-synthetic ergoline, a class of compounds characterized by a tetracyclic

ergoline ring system. Its unique structure, featuring an imidazolylmethyl substituent at the 8-

position, is crucial for its potent biological activity.

Chemical Structure:

IUPAC Name: (5R,8S,10R)-8-(1-Imidazolylmethyl)-6-methylergoline
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Molecular Formula: C₁₉H₂₂N₄

Molecular Weight: 306.40 g/mol

SMILES: CN1[C@@]2([H])--INVALID-LINK--

CN3C=CN=C3">C@@([H])C4=CC=CC5=C4C(C2)=CN5

Physicochemical Properties:

A comprehensive table summarizing the known physicochemical properties of BAM-2101 is

provided below. It is important to note that detailed experimental data for some of these

properties are not extensively available in the public domain and further characterization is

warranted.

Property Value Source

Molecular Weight 306.40 g/mol Calculated

Topological Polar Surface Area 33.7 Å² Calculated

Hydrogen Bond Donors 1 Calculated

Hydrogen Bond Acceptors 3 Calculated

Rotatable Bonds 2 Calculated

LogP (estimated) 2.9 Calculated

Synthesis of BAM-2101
The synthesis of BAM-2101 involves a multi-step process starting from the corresponding

ergoline carboxylates. The general synthetic scheme is outlined below, followed by a more

detailed experimental protocol based on published literature.

Synthetic Scheme Overview
The synthesis of BAM-2101 begins with the reduction of a suitable (5R,8S,10R)-

ergolinecarboxylate to the corresponding methanol derivative. This intermediate is then

tosylated to create a good leaving group. Finally, nucleophilic substitution with imidazole affords

the target compound, BAM-2101.[1]
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Detailed Experimental Protocol
The following protocol is a detailed representation of the synthetic methodology described in

the scientific literature for the preparation of BAM-2101 and its analogs.[1]

Step 1: Reduction of (5R,8S,10R)-6-Methylergoline-8-carboxylate to (5R,8S,10R)-6-Methyl-8-

ergolinemethanol

To a solution of the starting (5R,8S,10R)-ergolinecarboxylate in an appropriate anhydrous

solvent (e.g., tetrahydrofuran), add a suitable reducing agent (e.g., lithium aluminum hydride)

portion-wise at 0 °C under an inert atmosphere (e.g., argon).

Stir the reaction mixture at room temperature for a specified duration, monitoring the reaction

progress by thin-layer chromatography (TLC).

Upon completion, quench the reaction by the sequential addition of water and an aqueous

solution of sodium hydroxide.

Filter the resulting mixture and concentrate the filtrate under reduced pressure to obtain the

crude (5R,8S,10R)-6-Methyl-8-ergolinemethanol.

Purify the crude product by column chromatography on silica gel.

Step 2: Tosylation of (5R,8S,10R)-6-Methyl-8-ergolinemethanol

Dissolve the purified ergolinemethanol from the previous step in a suitable anhydrous

solvent (e.g., pyridine) and cool to 0 °C.

Add p-toluenesulfonyl chloride portion-wise to the cooled solution.

Allow the reaction to proceed at a controlled temperature, monitoring its progress by TLC.

Upon completion, pour the reaction mixture into ice-water and extract the product with a

suitable organic solvent (e.g., ethyl acetate).

Wash the combined organic extracts with water and brine, dry over anhydrous sodium

sulfate, and concentrate under reduced pressure to yield the tosylated intermediate.
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Step 3: Synthesis of (5R,8S,10R)-8-(1-Imidazolylmethyl)-6-methylergoline (BAM-2101)

To a solution of the tosylated ergoline intermediate in a suitable solvent (e.g.,

dimethylformamide), add imidazole and a base (e.g., sodium hydride).

Heat the reaction mixture at a specified temperature for a set duration, monitoring the

formation of the product by TLC.

After the reaction is complete, cool the mixture to room temperature and quench with water.

Extract the product with an organic solvent and wash the combined organic layers with water

and brine.

Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced

pressure.

Purify the crude BAM-2101 by column chromatography on silica gel to obtain the final

product.
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BAM-2101 Synthesis Workflow

Pharmacological Properties and Mechanism of
Action
BAM-2101 has been identified as a potent antihypertensive agent. Experimental studies in

conscious spontaneously hypertensive rats have demonstrated its superior efficacy compared

to other known antihypertensive drugs.

Antihypertensive Activity
Oral administration of BAM-2101 at a dose of 3 mg/kg in spontaneously hypertensive rats

resulted in a maximum systolic blood pressure reduction of 95 mmHg.[1] This effect was
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significantly greater than that observed with cianergoline, bromocriptine mesylate, hydralazine,

and nifedipine at the same dose.[1] The antihypertensive effect of BAM-2101 was also shown

to be long-lasting, with a significant reduction in blood pressure maintained for over 7 hours.[1]

Table of Antihypertensive Effects:

Compound Dose (p.o.)
Maximum Fall in
Systolic BP
(mmHg)

Duration of
Significant Effect

BAM-2101 3 mg/kg 95 > 7 hours

Cianergoline 3 mg/kg 40 > 7 hours

Bromocriptine

mesylate
3 mg/kg 37 > 7 hours

Hydralazine 3 mg/kg 47 > 7 hours

Nifedipine 3 mg/kg 49 < 7 hours

Proposed Mechanism of Action
The precise molecular mechanism of action for BAM-2101 has not been fully elucidated.

However, as an ergoline derivative, it is highly probable that its antihypertensive effects are

mediated through interactions with adrenergic and/or serotonergic receptors, which are key

regulators of blood pressure. Ergoline compounds are known to act as agonists or antagonists

at various dopamine, serotonin, and adrenaline receptors.

The antihypertensive action of some centrally-acting drugs involves the stimulation of α2-

adrenergic receptors in the brainstem, leading to a reduction in sympathetic outflow to the

periphery. This results in decreased heart rate, cardiac output, and peripheral vascular

resistance. It is plausible that BAM-2101 exerts its effects through a similar central mechanism.

Additionally, interactions with peripheral α- and β-adrenergic receptors, as well as serotonin

receptors on vascular smooth muscle, could contribute to its vasodilatory and blood pressure-

lowering effects.
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Further research, including receptor binding assays and functional studies, is necessary to

determine the specific receptor subtype affinities and the downstream signaling pathways

activated or inhibited by BAM-2101.
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Proposed Antihypertensive Mechanism of BAM-2101
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Conclusion and Future Directions
BAM-2101 is a promising antihypertensive agent with a distinct chemical structure and potent

in vivo activity. The information compiled in this technical guide provides a solid foundation for

further investigation into its therapeutic potential. Future research should focus on:

Detailed Pharmacokinetics and Pharmacodynamics: Comprehensive studies to understand

the absorption, distribution, metabolism, and excretion (ADME) profile of BAM-2101, as well

as its dose-response relationship and duration of action in various preclinical models.

Mechanism of Action Elucidation: In-depth receptor binding and functional assays to identify

the specific molecular targets of BAM-2101 and delineate the downstream signaling

pathways responsible for its antihypertensive effects.

Safety and Toxicology: Thorough evaluation of the safety profile of BAM-2101, including

potential off-target effects and long-term toxicity studies.

Lead Optimization: Exploration of structure-activity relationships to design and synthesize

new analogs of BAM-2101 with improved potency, selectivity, and pharmacokinetic

properties.

The continued investigation of BAM-2101 and related ergoline derivatives holds the potential to

yield novel and effective treatments for hypertension and other cardiovascular diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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